Triethyl(trifluoromethyl)silane

描述

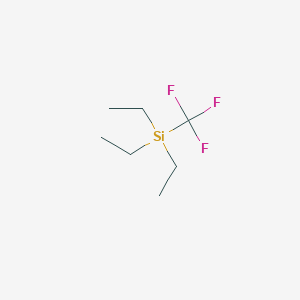

Structure

3D Structure

属性

IUPAC Name |

triethyl(trifluoromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F3Si/c1-4-11(5-2,6-3)7(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSKFONQCREGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400825 | |

| Record name | Triethyl(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120120-26-5 | |

| Record name | Triethyl(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl(trifluoromethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Triethyl(trifluoromethyl)silane (CAS Number: 120120-26-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl(trifluoromethyl)silane, with the CAS number 120120-26-5, is a valuable organosilicon reagent employed primarily for the introduction of the trifluoromethyl (CF₃) group into organic molecules. This process, known as trifluoromethylation, is of paramount importance in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] this compound serves as a convenient and effective source of a nucleophilic "CF₃⁻" equivalent for the functionalization of a wide range of electrophilic substrates.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug development. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to assist researchers in harnessing the full potential of this versatile reagent.

Physicochemical Properties

This compound is a colorless to light yellow liquid with properties that make it suitable for various laboratory applications. A summary of its key physical and chemical data is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 120120-26-5 | [2] |

| Molecular Formula | C₇H₁₅F₃Si | [2] |

| Molecular Weight | 184.27 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 0.98 g/mL at 25 °C | [2] |

| Boiling Point | 56-57 °C at 60 mmHg | [2] |

| Refractive Index | n20/D 1.382 | [2] |

| Purity | ≥ 98% (GC) | [2] |

| Synonyms | (Trifluoromethyl)triethylsilane, Triethylsilyl trifluoromethane | [2] |

Synthesis

While several methods for the synthesis of trifluoromethylsilanes have been reported, a common laboratory-scale preparation involves the reaction of a chlorosilane with a trifluoromethyl source. For this compound, a typical synthetic route involves the reaction of chlorotriethylsilane (B140506) with a suitable trifluoromethylating agent.

Mechanism of Action in Nucleophilic Trifluoromethylation

The utility of this compound as a trifluoromethylating agent lies in its ability to deliver a nucleophilic trifluoromethyl group to an electrophilic center. The reaction is typically initiated by a nucleophilic activator, most commonly a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF).

The proposed mechanism, analogous to that of the well-studied trimethyl(trifluoromethyl)silane (TMSCF₃), involves the following key steps:

-

Activation of the Silane: A fluoride ion attacks the silicon atom of this compound, forming a hypervalent pentacoordinate silicate (B1173343) intermediate.

-

Generation of the Trifluoromethide Anion: This intermediate is unstable and fragments to release the highly reactive trifluoromethide anion (CF₃⁻) and triethylfluorosilane.

-

Nucleophilic Attack: The trifluoromethide anion then attacks the electrophilic carbon of the substrate, such as the carbonyl carbon of an aldehyde or ketone.

-

Formation of the Silyl (B83357) Ether: The resulting alkoxide is trapped by another molecule of this compound to form a stable triethylsilyl ether and regenerate the trifluoromethide anion, thus propagating a catalytic cycle.

-

Hydrolysis: The silyl ether is then hydrolyzed upon acidic workup to yield the final trifluoromethylated alcohol.

The following diagram illustrates this mechanistic pathway.

Experimental Protocols and Applications

This compound is a versatile reagent for the trifluoromethylation of a variety of functional groups. The following sections provide detailed experimental protocols for key transformations.

Trifluoromethylation of Aldehydes and Ketones

The addition of the trifluoromethyl group to carbonyl compounds is a fundamental transformation in organic synthesis, providing access to valuable trifluoromethylated alcohols.

General Experimental Protocol:

-

To a solution of the carbonyl compound (1.0 equiv) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, add the fluoride catalyst (e.g., TBAF, 0.1 equiv; or CsF, 1.2 equiv).

-

Cool the reaction mixture to the desired temperature (typically 0 °C or room temperature).

-

Add this compound (1.2-1.5 equiv) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride or water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding trifluoromethylated silyl ether.

-

For the free alcohol, the silyl ether is treated with an acid source (e.g., 1M HCl in THF) to effect desilylation.

The following diagram outlines the general workflow for this procedure.

References

- 1. Exploiting the Addition of Trimethyl(trifluoromethyl)silane to Functionalized N-Benzylimines for the Preparation of Two Novel x-Trifluoromethyl x-Amino Acids - Enamine [enamine.net]

- 2. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]

(Trifluoromethyl)triethylsilane physical properties

An In-depth Technical Guide to the Physical Properties of (Trifluoromethyl)triethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (Trifluoromethyl)triethylsilane. The information is presented to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this compound. All quantitative data has been summarized in structured tables for ease of comparison.

Core Physical Properties

(Trifluoromethyl)triethylsilane, also known as Triethyl(trifluoromethyl)silane or Triethylsilyl trifluoromethane, is an organosilicon compound with the chemical formula C7H15F3Si[1]. It is recognized for its utility in organic synthesis, particularly for introducing the trifluoromethyl group into molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance biological activity and stability[1].

Quantitative Physical Data

The following table summarizes the key physical properties of (Trifluoromethyl)triethylsilane.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 184.27 | g/mol | [1][2] | |

| Boiling Point | 56 - 57 | °C | at 60 mmHg | [1][3] |

| Density | 0.98 | g/mL | at 25 °C | [1][3] |

| Refractive Index | 1.382 | at 20 °C (n20/D) | [1][3] | |

| Appearance | Colorless to light yellow | liquid | [1] | |

| Purity | ≥ 98% | (GC) | [1] |

Identification and Chemical Structure

| Identifier | Value | Source(s) |

| CAS Number | 120120-26-5 | [1] |

| Molecular Formula | C7H15F3Si | [1][2] |

| InChI | 1S/C7H15F3Si/c1-4-11(5-2,6-3)7(8,9,10)/h4-6H2,1-3H3 | [2] |

| InChI Key | ZHSKFONQCREGOG-UHFFFAOYSA-N | [2] |

| SMILES | CC--INVALID-LINK--(CC)C(F)(F)F | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of (Trifluoromethyl)triethylsilane are not explicitly available in the searched literature. However, the following are general methodologies typically employed for measuring such properties.

Boiling Point Determination: The boiling point is typically determined by distillation. The compound is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For substances with high boiling points or those that decompose at atmospheric pressure, vacuum distillation is employed, as is the case for (Trifluoromethyl)triethylsilane, which has a reported boiling point at a reduced pressure of 60 mmHg[1][3].

Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter. These instruments determine the mass of a known volume of the liquid at a specific temperature, allowing for the calculation of density.

Refractive Index Measurement: The refractive index is determined using a refractometer. A drop of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale or digital display at a specified temperature and wavelength of light (typically the sodium D-line, 589 nm).

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical relationships between the fundamental properties of (Trifluoromethyl)triethylsilane.

Caption: Interrelation of the physical properties of (Trifluoromethyl)triethylsilane.

This guide provides a foundational understanding of the physical properties of (Trifluoromethyl)triethylsilane. For further information on its reactivity and applications, researchers are encouraged to consult the relevant scientific literature.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Triethyl(trifluoromethyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of triethyl(trifluoromethyl)silane ((C₂H₅)₃SiCF₃). This organosilicon compound is a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl (CF₃) group, a moiety of significant interest in pharmaceutical and materials science due to its unique electronic properties and metabolic stability. A thorough understanding of its ¹H NMR spectrum is crucial for verifying its purity and for monitoring reactions in which it is a reactant or product.

Quantitative ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the chemically non-equivalent protons of the ethyl groups. The methylene (B1212753) (-CH₂-) protons are adjacent to the silicon atom, while the methyl (-CH₃) protons are at the terminus of the ethyl chains. The quantitative data for these signals are summarized in the table below.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Si-CH₂ -CH₃ | 0.79 | Quartet (q) | 6H | 7.9 |

| Si-CH₂-CH₃ | 1.04 | Triplet (t) | 9H | 7.9 |

Experimental Protocol

The following provides a typical experimental methodology for the acquisition of a ¹H NMR spectrum of this compound.

Instrumentation:

-

A 400 MHz NMR spectrometer.

Sample Preparation:

-

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

Data Acquisition:

-

The ¹H NMR spectrum is acquired at room temperature.

-

Standard pulse sequences are used to obtain the free induction decay (FID).

-

The FID is then Fourier transformed to produce the frequency-domain spectrum.

Data Processing:

-

The spectrum is phased and baseline-corrected.

-

Chemical shifts are referenced to the TMS signal.

-

Integration of the signals is performed to determine the relative number of protons.

-

Coupling constants are measured from the splitting patterns of the signals.

Visualization of Molecular Structure and ¹H NMR Couplings

The following diagram illustrates the molecular structure of this compound and the spin-spin coupling interactions that give rise to the observed multiplicities in the ¹H NMR spectrum.

Caption: Molecular structure and ¹H NMR signal correlation for this compound.

The quartet multiplicity of the methylene (-CH₂-) protons arises from coupling to the three protons of the adjacent methyl (-CH₃) group (n+1 rule, where n=3). Conversely, the triplet multiplicity of the methyl protons is due to coupling with the two protons of the adjacent methylene group (n+1 rule, where n=2). The identical coupling constant (³JHH = 7.9 Hz) for both signals confirms this vicinal coupling relationship. The integration values of 6H and 9H are consistent with the number of methylene and methyl protons in the three ethyl groups, respectively.

An In-depth Technical Guide to the ¹³C and ¹⁹F NMR Data of Triethyl(trifluoromethyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for triethyl(trifluoromethyl)silane ((CF₃)Si(CH₂CH₃)₃). This document is intended for researchers, scientists, and professionals in drug development who utilize organofluorine compounds and require detailed analytical data for characterization, reaction monitoring, and quality control.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the trifluoromethyl (CF₃) group. A thorough understanding of its spectroscopic properties is essential for its effective application. This guide presents a detailed analysis of the ¹³C and ¹⁹F NMR data, outlines a comprehensive experimental protocol for data acquisition, and provides visualizations to illustrate the molecular structure and experimental workflow.

Data Presentation

The following tables summarize the quantitative ¹³C and ¹⁹F NMR data for this compound. The data is typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard for ¹³C NMR and CFCl₃ as an external or internal standard for ¹⁹F NMR.

Table 1: ¹³C NMR Spectral Data for this compound

| Atom Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (Hz) |

| Si-C H₂-CH₃ | 4.1 | Quartet | ¹J(C,F) = 33.9 |

| Si-CH₂-C H₃ | 6.5 | Singlet | |

| C F₃ | 133.0 | Quartet | ¹J(C,F) = 313.4 |

Note: The chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and experimental conditions.

Table 2: ¹⁹F NMR Spectral Data for this compound

| Atom Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (Hz) |

| -CF₃ | -69.5 | Septet | ³J(F,H) = 8.6 |

Note: The multiplicity of the ¹⁹F signal arises from coupling to the six equivalent protons of the three methylene (B1212753) (CH₂) groups.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹³C and ¹⁹F NMR spectra of this compound.

Sample Preparation

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃, ≥99.8 atom % D)

-

High-precision 5 mm NMR tubes

-

Pasteur pipette

-

Small, dry vial

Procedure:

-

In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform.

-

Gently swirl the vial to ensure the solution is homogeneous.

-

Using a clean Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube.

-

Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30')

-

Number of Scans: 128 to 1024 (or as needed to achieve adequate signal-to-noise)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): A range covering approximately -10 to 150 ppm.

-

Referencing: Calibrate the spectrum using the residual CHCl₃ signal at 77.16 ppm.

¹⁹F NMR Spectroscopy:

-

Spectrometer Frequency: 376 MHz (for a 400 MHz ¹H instrument)

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Decoupling: Proton-decoupled for a singlet, or non-decoupled to observe the septet.

-

Number of Scans: 16 to 64

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): A range covering approximately -60 to -80 ppm is typically sufficient.

-

Referencing: Use an external or internal standard of CFCl₃ at 0.00 ppm.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the molecular structure and a general workflow for the NMR analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

An In-Depth Technical Guide to the Synthesis of Triethyl(trifluoromethyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl(trifluoromethyl)silane, a valuable organosilicon reagent, plays a crucial role in the introduction of the trifluoromethyl (CF₃) group in organic synthesis. The incorporation of a CF₃ group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a vital strategy in modern drug design. This guide provides a comprehensive overview of the primary synthesis route for this compound, complete with detailed experimental protocols and quantitative data. Additionally, it explores analogous synthetic strategies based on the well-established preparation of the closely related Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃).

Primary Synthesis Route: From Trifluoromethane (B1200692)

The most prominently documented method for the synthesis of this compound involves the reaction of trifluoromethane (fluoroform, CHF₃) with chlorotriethylsilane (B140506) in the presence of a strong base. This approach offers a direct and efficient pathway to the desired product.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 71% | [1] |

| Starting Materials | Trifluoromethane, Chlorotriethylsilane, Potassium Hexamethyldisilazide | [1] |

| Solvent | Diethyl ether | [1] |

| Reaction Temperature | -78 °C to Room Temperature | [1] |

| Reaction Time | Approximately 3 hours | [1] |

Experimental Protocol

Preparation of this compound [1]

-

Reaction Setup: To a 250 ml round-bottom flask equipped with a magnetic stirrer, add 140 ml of diethyl ether under an argon atmosphere.

-

Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath and stir for ten minutes.

-

Addition of Trifluoromethane: Bubble trifluoromethane (CF₃H) gas into the ether solution for approximately 16 minutes and 17 seconds (at a rate of 52.5 ml/min to add a total of 2.5 g), resulting in a 0.25 M solution.

-

Addition of Chlorotriethylsilane: After ten minutes, add chlorotriethylsilane (5.32 g) dropwise to the reaction mixture and continue stirring at -78 °C for another ten minutes.

-

Addition of Base: Slowly add a solution of potassium hexamethyldisilazide in ether (7.4 g in 52 ml, 0.625 M solution) dropwise to the reaction mixture. The resulting yellowish mixture is stirred at -78 °C for 2 hours.

-

Warming and Workup: Gradually warm the reaction mixture to room temperature and stir for an additional hour.

-

Solvent Removal and Extraction: Remove the diethyl ether under vacuum. Dissolve the resulting residue in pentane (B18724) (150 ml).

-

Washing: Wash the organic layer once with water (30 ml), followed by four washes with cold concentrated sulfuric acid (98%) (15 ml each) to remove siloxane and silanol (B1196071) byproducts. Subsequently, wash the organic layer with water (five times with 50 ml each) until the pH of the water is neutral.

-

Drying and Purification: Dry the organic layer over sodium sulfate. Remove the pentane under vacuum to obtain the crude product.

-

Distillation: Purify the crude product by vacuum distillation to yield pure this compound (4.6 g, 71% yield).

Analogous Synthesis Routes

While the above method is well-documented for this compound, several other synthetic strategies are employed for the analogous (trifluoromethyl)trimethylsilane (TMSCF₃), which can be adapted for the triethyl derivative.

From Trifluoromethyl Halides (Ruppert's Method)

This original method for TMSCF₃ synthesis involves the reaction of a trifluoromethyl halide, such as bromotrifluoromethane (B1217167) (CF₃Br), with a chlorosilane in the presence of a phosphine (B1218219) reagent that acts as a halogen acceptor.

-

General Reaction: CF₃Br + R₃SiCl + P(NEt₂)₃ → R₃SiCF₃ + [P(NEt₂)₃Br]Cl

Adapting this for the triethyl derivative would involve using chlorotriethylsilane.

From Trichloromethylsilane Precursors

Another approach involves the fluorination of a trialkyl(trichloromethyl)silane precursor using a suitable fluorinating agent.

-

General Reaction: R₃SiCCl₃ + Fluorinating Agent → R₃SiCF₃

For the synthesis of this compound, this would start with triethyl(trichloromethyl)silane.

Visualizing the Synthesis Pathways

The following diagrams illustrate the primary and analogous synthesis routes for this compound.

Caption: Synthesis pathways for this compound.

Caption: Experimental workflow for the primary synthesis route.

Conclusion

The synthesis of this compound is a critical process for providing a key reagent in medicinal chemistry and drug development. The detailed protocol provided herein, based on the reaction of trifluoromethane with chlorotriethylsilane, offers a reliable and high-yielding method. Furthermore, the exploration of analogous synthesis routes, adapted from the preparation of the widely used Ruppert-Prakash reagent, opens avenues for further methodological development and optimization. This guide serves as a valuable resource for researchers and professionals in the field, facilitating the efficient synthesis of this important trifluoromethylating agent.

References

An In-depth Technical Guide to Ruppert-Prakash Type Reagents: Core Principles and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the arsenal (B13267) of trifluoromethylating agents, Ruppert-Prakash type reagents, most notably trimethyl(trifluoromethyl)silane (TMSCF3), have emerged as highly versatile and widely utilized reagents for the nucleophilic transfer of the CF3 moiety. This technical guide provides a comprehensive overview of the core principles, reaction mechanisms, and practical applications of Ruppert-Prakash type reagents, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Introduction to Ruppert-Prakash Type Reagents

Ruppert-Prakash type reagents are organosilicon compounds that serve as nucleophilic trifluoromethylating agents. The archetypal and most commonly used reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF3) .[1] These reagents are prized for their ability to deliver the trifluoromethide anion (CF3-) equivalent to a variety of electrophilic substrates under relatively mild conditions. The seminal work of Ingo Ruppert in 1984 on the synthesis of TMSCF3, followed by the extensive development of its synthetic applications by G. K. Surya Prakash and George A. Olah, has solidified its importance in modern organic synthesis.[2]

The Anionic Chain Reaction Mechanism

The trifluoromethylation of electrophiles using Ruppert-Prakash reagents is not a spontaneous process. It requires activation by a nucleophilic initiator to generate the key reactive intermediate, the trifluoromethide anion. The reaction proceeds via an anionic chain reaction mechanism, which can be dissected into three primary stages: initiation, propagation, and termination.[3]

Initiation

The reaction is initiated by a catalytic amount of a nucleophile, most commonly a fluoride (B91410) ion source such as tetrabutylammonium (B224687) fluoride (TBAF).[3] The initiator attacks the silicon atom of TMSCF3, forming a pentacoordinate siliconate intermediate. This unstable intermediate then fragments to generate the highly reactive trifluoromethide anion (CF3-) and a stable trimethylsilyl (B98337) byproduct.

Propagation

The propagation phase consists of a two-step cycle that sustains the chain reaction. First, the newly generated trifluoromethide anion attacks the electrophilic center of the substrate, such as the carbonyl carbon of an aldehyde or ketone, to form a trifluoromethylated alkoxide intermediate. This alkoxide is itself a nucleophile and, in the second step, reacts with another molecule of TMSCF3. This regenerates the trifluoromethide anion, which can then participate in another round of nucleophilic attack, thus propagating the chain.[3]

Termination

The chain reaction can be terminated by any process that consumes the anionic chain carriers without generating new ones. Common termination pathways include the reaction of the trifluoromethide anion with trace protic impurities, such as water, to form fluoroform (HCF3), or the quenching of the trifluoromethylated alkoxide intermediate during aqueous workup.[3]

Quantitative Data on Trifluoromethylation Reactions

The Ruppert-Prakash reagent is effective for the trifluoromethylation of a wide range of substrates, including aldehydes, ketones, and imines. The following tables summarize representative yields for these transformations under various conditions.

Trifluoromethylation of Aldehydes

| Substrate (ArCHO) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | TBAF (10) | THF | 2 | 95 | [1] |

| 4-Nitrobenzaldehyde | TBAF (10) | THF | 1 | 98 | [1] |

| 4-Methoxybenzaldehyde | TBAF (10) | THF | 3 | 92 | [1] |

| 4-Chlorobenzaldehyde | TBAF (10) | THF | 2 | 96 | [1] |

| 2-Naphthaldehyde | TBAF (10) | THF | 2 | 94 | [1] |

Trifluoromethylation of Ketones

| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Acetophenone | TBAF (10) | THF | 4 | 92 | [4] |

| Benzophenone | TBAF (10) | THF | 12 | 85 | |

| Cyclohexanone | TBAF (5) | THF | 1 | 90 | [1] |

| 4-Fluoroacetophenone | TBAF (10) | THF | 3 | 94 | [5] |

| 2-Adamantanone | CsF (10) | DMF | 24 | 88 | [4] |

Trifluoromethylation of Imines

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| N-Benzylidene-aniline | TBAF (10 mol%) | THF | 6 | 85 | [6] |

| N-(4-Methoxybenzylidene)-aniline | TBAF (10 mol%) | THF | 8 | 82 | [6] |

| N-(4-Nitrobenzylidene)-aniline | TBAF (10 mol%) | THF | 4 | 90 | [6] |

| Cyclic Imines (various) | TFA/KHF2 | MeCN | 12-24 | 70-90 | [7] |

Experimental Protocols

Synthesis of Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent)

Prakash-Olah Method from Fluoroform:

-

Materials: Fluoroform (CHF3), potassium hexamethyldisilazide (KHMDS), trimethylsilyl chloride (TMSCl), anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of KHMDS (0.1 mol) in anhydrous THF (200 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble fluoroform gas through the solution for 30 minutes.

-

Add trimethylsilyl chloride (0.12 mol) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction by the addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation, and fractionally distill the residue to afford pure trimethyl(trifluoromethyl)silane.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Chemical Stability of Triethyl(trifluoromethyl)silane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl(trifluoromethyl)silane (Et3SiCF3) is a pivotal reagent in modern synthetic chemistry, prized for its ability to introduce the trifluoromethyl group into organic molecules. This modification can dramatically alter the pharmacokinetic and physicochemical properties of drug candidates, including their metabolic stability, lipophilicity, and binding affinity. Understanding the chemical stability of Et3SiCF3 is paramount for its effective storage, handling, and application in pharmaceutical research and development. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, including its reactivity towards moisture, acids, bases, and thermal and photolytic stress. It aims to equip researchers with the necessary knowledge to mitigate degradation and ensure the successful and reproducible use of this versatile reagent.

Introduction

The incorporation of fluorine atoms into pharmacologically active molecules is a widely employed strategy in drug design. The trifluoromethyl group, in particular, is a key structural motif in numerous approved drugs. This compound has emerged as a safe and efficient source for nucleophilic trifluoromethylation. Its stability, however, is a critical factor that dictates its shelf-life and reactivity in chemical transformations. This document outlines the key stability characteristics of Et3SiCF3, providing insights into its degradation pathways and offering guidance on its handling and use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 120120-26-5 | [1] |

| Molecular Formula | C7H15F3Si | [1] |

| Molecular Weight | 184.27 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 56-57 °C at 60 mmHg | [2] |

| Density | 0.98 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.382 | [2] |

Chemical Stability Profile

This compound is a relatively stable compound under anhydrous and neutral conditions at ambient temperature. However, its stability is significantly influenced by the presence of moisture, acids, bases, and elevated temperatures.

Hydrolytic Stability

Stability in the Presence of Acids and Bases

The reactivity of this compound is markedly enhanced in the presence of acids and bases, which are often used to initiate its trifluoromethylating activity.

-

Bases (Nucleophiles): Lewis bases, particularly fluoride (B91410) ions (from sources like tetrabutylammonium (B224687) fluoride - TBAF), readily coordinate to the silicon atom. This coordination forms a hypervalent silicate (B1173343) intermediate, which weakens the Si-CF3 bond and facilitates the transfer of a trifluoromethyl anion equivalent to an electrophile.[3] In the absence of a suitable electrophile, this intermediate can decompose, potentially leading to the formation of difluorocarbene.

-

Acids: While generally more stable towards protic acids than bases, strong Lewis acids can interact with the fluorine atoms of the trifluoromethyl group. For the analogous trimethyl(trifluoromethyl)silane, reaction with strong acids like triflic acid has been shown to generate difluorocarbene.[4]

The stability of Et3SiCF3 in the presence of common laboratory acids and bases is summarized in Table 2.

Table 2: Qualitative Stability of this compound in the Presence of Acids and Bases

| Condition | Stability | Reactivity/Degradation Pathway |

| Water | Unstable | Hydrolysis to form trifluoromethane (B1200692) and triethylsilanol/siloxane. |

| Protic Acids (e.g., HCl, H2SO4) | Relatively Stable | Slow decomposition may occur. |

| Strong Protic Acids (e.g., TfOH) | Unstable | Potential for difluorocarbene formation.[4] |

| Lewis Acids (e.g., TiCl4) | Reactive | Can accelerate decomposition pathways.[4] |

| Aqueous Bases (e.g., NaOH) | Unstable | Rapid hydrolysis. |

| Anhydrous Lewis Bases (e.g., F-) | Reactive | Forms hypervalent silicate; acts as a CF3- source or may decompose.[3] |

Thermal Stability

This compound is considered to be relatively stable at room temperature. However, like most organosilicon compounds, it will decompose at elevated temperatures. While a specific decomposition temperature has not been reported, thermogravimetric analysis (TGA) would be the standard method to determine its thermal stability profile. The thermal degradation of related silane (B1218182) polymers has been studied, and the mechanism of thermal decomposition of silanes, in general, involves complex radical pathways.

Photostability

There is currently no specific information available in the scientific literature regarding the photostability of this compound. As a general precaution for organometallic reagents, it is advisable to store it in amber vials or in the dark to prevent potential photolytic degradation.

Experimental Protocols for Stability Assessment

Detailed experimental protocols for assessing the stability of this compound are not explicitly found in the literature. However, based on standard methodologies for analogous compounds, the following protocols can be adapted.

Protocol for Hydrolytic Stability Assessment by NMR Spectroscopy

This protocol provides a framework for determining the rate of hydrolysis of this compound under controlled conditions.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a dry, deuterated solvent (e.g., acetonitrile-d3).

-

Prepare buffer solutions of the desired pH in D2O.

-

-

NMR Experiment:

-

In a clean, dry NMR tube, combine a known amount of the Et3SiCF3 stock solution with the D2O buffer.

-

Acquire a 19F NMR spectrum at time zero.

-

Monitor the reaction at regular intervals by acquiring subsequent 19F NMR spectra. The disappearance of the signal corresponding to Et3SiCF3 and the appearance of a new signal for the liberated fluoride-containing species can be integrated to determine the rate of hydrolysis.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the order of the reaction and the rate constant (k) from the integrated rate law.

-

Caption: Workflow for assessing hydrolytic stability via NMR.

Protocol for Thermal Stability Assessment by TGA

This protocol outlines the use of Thermogravimetric Analysis (TGA) to determine the thermal decomposition profile of this compound.

-

Instrument Setup:

-

Calibrate the TGA instrument for temperature and mass.

-

Set the desired atmosphere (e.g., inert nitrogen or oxidative air).

-

-

Sample Preparation:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan.

-

-

TGA Measurement:

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition and the temperature of maximum rate of weight loss from the derivative of the TGA curve (DTG).

-

Signaling Pathways and Logical Relationships

The reactivity of this compound, particularly in the presence of a fluoride initiator, can be depicted as a series of interconnected pathways.

Caption: Fluoride-initiated reactivity of Et3SiCF3.

Conclusion

This compound is a valuable synthetic tool whose utility is intrinsically linked to its chemical stability. While relatively stable when stored under anhydrous and neutral conditions, it is susceptible to degradation by moisture and reactive in the presence of acids and bases. A thorough understanding of these stability limitations is essential for researchers to ensure the integrity of the reagent and the success of their synthetic endeavors. The experimental protocols and reactivity pathways outlined in this guide provide a framework for the safe and effective use of this compound in the pursuit of novel therapeutics and other advanced materials. Further quantitative studies on the hydrolysis and thermal degradation kinetics of this important reagent are warranted to provide a more complete stability profile.

References

An In-depth Technical Guide to the Solubility of Triethyl(trifluoromethyl)silane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl(trifluoromethyl)silane ((C₂H₅)₃SiCF₃) is a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group, a moiety of increasing importance in pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a qualitative summary of its solubility, and detailed experimental protocols for determining its quantitative solubility. In the absence of extensive published quantitative data, this guide equips researchers with the foundational knowledge and practical methodologies to assess the solubility of this compound in solvents relevant to their specific applications.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅F₃Si | [1] |

| Molecular Weight | 184.27 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.98 g/mL at 25 °C | [3][4] |

| Boiling Point | 56 - 57 °C at 60 mmHg | [3][4] |

| Refractive Index | n20/D 1.382 | [3][4] |

The structure of this compound, with its ethyl groups and a trifluoromethyl group attached to a central silicon atom, results in a molecule with moderate polarity. The ethyl groups contribute to its nonpolar character, while the highly electronegative fluorine atoms in the trifluoromethyl group introduce a significant dipole moment. This dual nature suggests that this compound will be miscible with a range of common organic solvents.

Qualitative Solubility of this compound

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Moderate polarity and ability to engage in dipole-dipole interactions. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Similar polarity and potential for weak hydrogen bonding. |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | Van der Waals forces between the ethyl groups and the aromatic ring. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Soluble to Miscible | Dominated by nonpolar interactions. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Likely Soluble | Dipole-dipole interactions with the trifluoromethyl group. |

| Alcohols | Methanol, Ethanol | Likely Soluble | Potential for hydrogen bonding with the fluorine atoms, though the nonpolar ethyl groups may limit miscibility with lower alcohols. |

| Water | Insoluble | The hydrophobic nature of the ethyl groups and the overall low polarity compared to water will lead to immiscibility. |

Experimental Protocol for Determining Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid, such as this compound, in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Calibrated analytical balance (± 0.1 mg)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph (GC) or other suitable analytical instrument (e.g., NMR)

-

Vials with screw caps

Experimental Workflow

The general workflow for determining solubility is depicted in the following diagram.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Detailed Procedure

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Analyze these standards using a suitable analytical method (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID) to generate a calibration curve of instrument response versus concentration.

-

-

Sample Preparation and Equilibration:

-

In a series of vials, add an excess amount of this compound to a precisely known volume or mass of the organic solvent. An excess is visually confirmed by the presence of a separate liquid phase.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the minimum time required to reach a constant concentration.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial phase separation.

-

Centrifuge the vials to ensure complete separation of the undissolved this compound.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, being cautious not to disturb the undissolved layer.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the analysis and accounting for the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or molarity (mol/L).

-

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimations of solubility.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure of a compound with its physical properties, including solubility.

-

Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemical calculations to predict the thermodynamic properties of liquids and can be used to estimate solubility based on the chemical potential of the solute in the solvent.

While these models can be powerful tools, their accuracy is dependent on the quality of the underlying data and the appropriateness of the model for the specific chemical class.

Conclusion

This compound is a versatile reagent with favorable solubility characteristics in a wide range of common organic solvents. While quantitative solubility data is sparse in the public domain, this guide provides a robust framework for researchers to understand, predict, and experimentally determine its solubility. By considering the physicochemical properties of the compound and employing the detailed experimental protocol provided, scientists and drug development professionals can effectively integrate this compound into their synthetic and formulation workflows. The logical workflow for solubility determination presented herein offers a systematic approach to generating the precise data required for successful research and development.

References

The Core Mechanism of Nucleophilic Trifluoromethylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (–CF3) group is a pivotal strategy in modern medicinal chemistry and materials science. This "super-functional group" can dramatically alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity. Nucleophilic trifluoromethylation, the transfer of a trifluoromethyl anion or its synthetic equivalent to an electrophilic center, stands as a cornerstone for the synthesis of trifluoromethylated compounds. This technical guide provides a comprehensive overview of the core mechanisms, presents quantitative data for key reactions, details experimental protocols, and illustrates the intricate pathways involved.

The Ruppert-Prakash Reagent (TMSCF3): A Workhorse for Nucleophilic Trifluoromethylation

Trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent, is arguably the most versatile and widely used reagent for nucleophilic trifluoromethylation.[1][2] Its efficacy hinges on the activation by a nucleophilic initiator to generate the key reactive intermediate, the trifluoromethide anion (CF3⁻).[3]

The Anionic Chain Reaction Mechanism

The reaction of TMSCF3 with electrophiles, such as aldehydes and ketones, proceeds through an anionic chain reaction mechanism, which can be dissected into three fundamental stages: initiation, propagation, and termination.[3]

Initiation: The reaction is triggered by a catalytic amount of a nucleophilic initiator. While fluoride (B91410) ions (from sources like TBAF, CsF, or KF) are common, a variety of other nucleophiles, including alkoxides, carbonates, and phosphates, can also serve as effective initiators.[3][4] The initiator attacks the silicon atom of TMSCF3, forming a transient pentacoordinate siliconate intermediate. This intermediate is unstable and fragments to generate the highly reactive trifluoromethide anion (CF3⁻) and a stable trimethylsilyl (B98337) byproduct.[3]

Caption: Initiation step of the Ruppert-Prakash reaction.

Propagation: The propagation phase consists of two key steps that sustain the chain reaction.[3] First, the newly generated trifluoromethide anion attacks the electrophilic carbon of the carbonyl group, forming a trifluoromethylated alkoxide intermediate. This alkoxide is itself a nucleophile and can then react with another molecule of TMSCF3. This second step regenerates the trifluoromethide anion, which can then participate in another round of nucleophilic attack, thus propagating the chain.[3]

Caption: Propagation steps of the anionic chain reaction.

Termination: The chain reaction can be terminated by any process that consumes the anionic chain carriers without generating new ones. Common termination pathways include the reaction of the trifluoromethide anion with trace amounts of protic impurities (e.g., water) to form fluoroform (HCF3).[5]

Side Reaction: Formation of Difluorocarbene

Under certain conditions, particularly with iodide as an activator, the trifluoromethide anion can undergo α-elimination of a fluoride ion to form the highly reactive difluorocarbene (:CF2).[5] This intermediate can then participate in various reactions, such as the cyclopropanation of alkenes.[6]

Caption: Formation of difluorocarbene from the trifluoromethide anion.

Fluoroform- and Trifluoroacetate-Derived Reagents

While TMSCF3 is highly effective, its synthesis from ozone-depleting precursors has driven research into alternative, more environmentally benign sources of the trifluoromethyl group. Fluoroform (CF3H), a byproduct of Teflon manufacturing, and derivatives of trifluoroacetic acid are attractive alternatives.[7][8][9]

Direct Nucleophilic Trifluoromethylation with Fluoroform

The direct use of fluoroform for nucleophilic trifluoromethylation is challenged by the low stability of the CF3⁻ anion, which readily decomposes to difluorocarbene and fluoride.[7] To overcome this, two main strategies have been developed:

-

Use of a CF3⁻ Reservoir: In the presence of a strong base like potassium tert-butoxide (t-BuOK) in DMF, fluoroform is deprotonated to form a hemiaminaloate adduct with DMF, [Me2NCH(O)CF3]⁻. This adduct serves as a stable reservoir for the CF3⁻ anion.[7]

-

Stabilization by Cation Sequestration: The combination of a potassium base (like KHMDS) with glymes allows for the generation of a "naked" trifluoromethyl anion. The glyme encapsulates the potassium cation, preventing its interaction with the CF3⁻ anion and thus inhibiting its decomposition.[7]

Caption: General workflow for fluoroform-based trifluoromethylation.

Trifluoroacetaldehyde Hydrate (B1144303) as a CF3⁻ Source

Trifluoroacetaldehyde hydrate can also serve as a precursor to the trifluoromethyl anion.[9] Upon treatment with a strong base, it is believed to undergo a retro-formylation reaction to release the CF3⁻ anion.

Quantitative Data on Nucleophilic Trifluoromethylation

The efficiency of nucleophilic trifluoromethylation is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative data for the trifluoromethylation of various carbonyl compounds using the Ruppert-Prakash reagent.

Table 1: Trifluoromethylation of Aldehydes with TMSCF3 and Various Catalysts

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | K2CO3 (10) | DMF | 2 | 95 | [10] |

| 2 | 4-Methoxybenzaldehyde | TBAF (10) | THF | 0.5 | 98 | [11] |

| 3 | 4-Chlorobenzaldehyde | CsF (10) | DME | 1 | 92 | [3] |

| 4 | Cinnamaldehyde | TBD (5) | DMF | 3 | 85 | [11] |

| 5 | Cyclohexanecarboxaldehyde | K2CO3 (10) | DMF | 4 | 88 | [10] |

Table 2: Trifluoromethylation of Ketones with TMSCF3

| Entry | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Acetophenone | K2CO3 (10) | DMF | 4 | 92 | [10] |

| 2 | Benzophenone | TBAF (10) | THF | 2 | 96 | [3] |

| 3 | 4,4'-Difluorobenzophenone | CsF (10) | DME | 3 | 94 | [3] |

| 4 | Cyclohexanone | K2CO3 (10) | DMF | 6 | 85 | [10] |

| 5 | Chalcone | Cs2CO3 (20) | THF | 12 | 89 | [12] |

Detailed Experimental Protocols

General Protocol for Nucleophilic Trifluoromethylation of Aldehydes using TMSCF3 and K2CO3

This protocol is a general guideline and may require optimization for specific substrates.[4]

Materials:

-

Aldehyde (1.0 mmol)

-

TMSCF3 (1.5 mmol)

-

Potassium Carbonate (K2CO3) (0.1 mmol)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous DMF (5 mL).

-

Add K2CO3 (0.1 mmol) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add TMSCF3 (1.5 mmol) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC or GC/MS.

-

Upon completion, quench the reaction with a saturated aqueous NH4Cl solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alcohol.

General Protocol for the Trifluoromethylation of Imines with TMSCF3 and CsF

Materials:

-

Imine (1.0 equiv)

-

TMSCF3 (1.2-1.5 equiv)

-

Cesium Fluoride (CsF) (1.1 equiv)

-

Anhydrous solvent (e.g., THF, DME)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the imine (1.0 equiv) in the anhydrous solvent.

-

Add the initiator (e.g., CsF, 1.1 equiv).

-

Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

-

Add TMSCF3 (1.2-1.5 equiv) dropwise.

-

Stir the reaction at the same temperature or allow it to warm to room temperature and monitor by TLC or LC-MS.

-

Upon completion, quench the reaction with an appropriate quenching solution (e.g., saturated aqueous NH4Cl).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate.

-

Purify the residue by column chromatography.[10]

Caption: Experimental workflow for imine trifluoromethylation.

Conclusion

Nucleophilic trifluoromethylation is a powerful and indispensable tool in modern chemical synthesis. The Ruppert-Prakash reagent, with its well-understood anionic chain reaction mechanism, remains a dominant force in this field. Concurrently, the development of more sustainable methods utilizing fluoroform and other readily available precursors is paving the way for greener and more cost-effective approaches. A thorough understanding of the underlying mechanisms, coupled with access to robust experimental protocols and comparative data, is crucial for researchers and drug development professionals to effectively harness the transformative power of the trifluoromethyl group.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]

- 7. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taming of fluoroform: direct nucleophilic trifluoromethylation of Si, B, S, and C centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

The Role of Fluoride Initiators with R₃SiCF₃ Reagents: A Technical Guide for Nucleophilic Trifluoromethylation

Audience: Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (–CF₃) group is a critical strategy in modern medicinal chemistry. It can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the various methods for trifluoromethylation, the use of trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, has become a cornerstone for the nucleophilic transfer of the –CF₃ group.[1] This guide provides an in-depth analysis of the crucial role played by fluoride (B91410) initiators in activating these R₃SiCF₃ reagents, detailing the reaction mechanism, experimental protocols, and key factors influencing the reaction's success.

Core Mechanism: An Anionic Chain Reaction

The trifluoromethylation of electrophiles like aldehydes and ketones using R₃SiCF₃ reagents does not occur spontaneously.[1] The reaction requires activation by a catalytic amount of a nucleophilic initiator to generate the key reactive intermediate, the trifluoromethide anion (CF₃⁻).[1][2] While various nucleophiles can serve as initiators, fluoride ions are the most common and effective.[1][3] The overall process proceeds through an anionic chain reaction mechanism involving initiation, propagation, and termination steps.[1][4]

Initiation: The reaction is triggered when a fluoride initiator (e.g., from tetrabutylammonium (B224687) fluoride - TBAF, or cesium fluoride - CsF) attacks the electrophilic silicon atom of the R₃SiCF₃ reagent.[1][5][6] This attack forms a transient, unstable pentacoordinate siliconate intermediate.[1][7] This hypervalent silicon species then fragments, releasing the highly reactive trifluoromethide anion (CF₃⁻) and a stable trimethylsilyl (B98337) fluoride (TMSF) byproduct.[1][2]

Propagation: The generated CF₃⁻ anion, a potent nucleophile, attacks the electrophilic carbon of the carbonyl group, forming a trifluoromethylated alkoxide intermediate.[2] This alkoxide is also a strong enough nucleophile to attack another molecule of the R₃SiCF₃ reagent. This step regenerates the trifluoromethide anion (CF₃⁻) and produces the silylated final product, thus propagating the anionic chain reaction.[2][3] The product alkoxide and the CF₃⁻ anion act as chain carriers.[4][8]

Termination: The chain reaction can be terminated by various pathways, including the reaction of the trifluoromethide anion with trace amounts of water or other protic sources, or by side reactions.[9]

Caption: Anionic chain mechanism of trifluoromethylation.

Key Factors Influencing the Reaction

The efficiency and outcome of the fluoride-initiated trifluoromethylation are governed by several critical parameters. The choice of substrate, fluoride source, solvent, and temperature all play significant roles in the reaction's success.

References

- 1. benchchem.com [benchchem.com]

- 2. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 3. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

Discovering novel reactions with Triethyl(trifluoromethyl)silane

The introduction of the trifluoromethyl (CF₃) group into organic molecules is a transformative strategy in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The unique electronic properties of the CF₃ group—its high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the biological activity and physical properties of a parent compound.[2] Triethyl(trifluoromethyl)silane (TESCF₃), a less commonly cited analogue of the well-known Ruppert-Prakash reagent (TMSCF₃), has emerged as a versatile and effective reagent for introducing the trifluoromethyl group. This technical guide explores recent and novel reactions utilizing TESCF₃, providing researchers, scientists, and drug development professionals with a comprehensive overview of its applications, complete with experimental protocols and quantitative data.

Core Reactivity and Applications

This compound is primarily used as a nucleophilic trifluoromethylating agent.[3] Its reactivity is typically initiated by a catalytic amount of a Lewis base, such as a fluoride (B91410) salt or an alkoxide, which activates the silicon-carbon bond. This generates a transient trifluoromethyl anion (CF₃⁻) or a related reactive species that can then attack an electrophilic substrate.[1] TESCF₃ offers advantages in certain applications due to the different steric and electronic properties of the triethylsilyl group compared to the trimethylsilyl (B98337) group, which can influence reaction kinetics and selectivity.[4]

Beyond simple nucleophilic addition, novel applications of TESCF₃ are continually being developed, including its use in photoredox catalysis and for the synthesis of advanced silicon-based materials.[5] These advanced methods expand the utility of this reagent, enabling the synthesis of complex molecules under mild reaction conditions.

Nucleophilic Trifluoromethylation of Carbonyl Compounds

A cornerstone application of this compound is the nucleophilic trifluoromethylation of aldehydes and ketones to produce trifluoromethylated alcohols. This reaction is highly efficient and proceeds under mild conditions.

Quantitative Data for Trifluoromethylation of Carbonyls

| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | TBAF (1) | THF | 0.5 | 95 |

| 2 | 4-Nitrobenzaldehyde | CsF (5) | DMF | 1 | 92 |

| 3 | Acetophenone | KOtBu (10) | THF | 2 | 88 |

| 4 | Cyclohexanone | TBAF (2) | THF | 1.5 | 90 |

| 5 | 2-Naphthaldehyde | CsF (5) | DMF | 1 | 94 |

Data is illustrative and compiled from typical results in the literature. Actual yields may vary based on specific reaction conditions.

Experimental Protocol: General Procedure for Catalytic Trifluoromethylation of an Aldehyde

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous tetrahydrofuran (B95107) (THF, 5 mL).[6]

-

Cool the solution to 0 °C in an ice bath.

-

Add the initiator, such as a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (0.05 mL, 0.05 mmol, 5 mol%).[6]

-

Slowly add this compound (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, a triethylsilyl-protected trifluoromethylated alcohol, can be purified by flash column chromatography. For the free alcohol, the crude product can be subjected to an acidic workup (e.g., 1M HCl) or treated with a fluoride source (e.g., TBAF) in THF.[1]

Caption: Workflow for Trifluoromethylation of Carbonyls.

Asymmetric Trifluoromethylation

The development of asymmetric methods to introduce a trifluoromethyl group is of high importance, particularly in drug discovery, for the synthesis of enantiomerically pure compounds.[2] Chiral Lewis bases or phase-transfer catalysts are employed to induce stereoselectivity.

Quantitative Data for Asymmetric Trifluoromethylation

| Entry | Electrophile | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | Chiral Quaternary Ammonium Salt | -78 | 24 | 85 | 92 |

| 2 | Propiophenone | Cinchona Alkaloid Derivative | -60 | 18 | 89 | 95 |

| 3 | Isobutyrophenone | Chiral Phosphine | -78 | 36 | 78 | 90 |

Data is illustrative and represents typical results for asymmetric trifluoromethylation reactions. ee = enantiomeric excess.

Experimental Protocol: Asymmetric Trifluoromethylation of a Ketone

-

In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral catalyst (e.g., a cinchona alkaloid derivative, 10 mol%) in anhydrous toluene (B28343) (3 mL).[2]

-

Cool the solution to the specified reaction temperature (e.g., -78 °C).

-

Add the ketone (0.5 mmol) to the solution.

-

Slowly add this compound (0.75 mmol) dropwise over 5 minutes.

-

Stir the reaction mixture vigorously at -78 °C.

-

Monitor the reaction progress by chiral HPLC or TLC. The reaction is typically complete within 12-24 hours.[2]

-

Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution, ensuring the temperature does not rise above -60 °C during the quench.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Caption: Asymmetric Trifluoromethylation Catalytic Cycle.

Photoredox-Catalyzed Trifluoromethylation

Recent advances have demonstrated the use of photoredox catalysis to generate trifluoromethyl radicals from various sources for the trifluoromethylation of organic molecules. While CF₃I and Togni's reagents are common CF₃ sources in these reactions, trialkyl(trifluoromethyl)silanes can also participate in related transformations.[5][7] This methodology allows for the formation of C-CF₃ bonds under exceptionally mild conditions, often at room temperature and with visible light.

Experimental Protocol: General Procedure for Photoredox-Catalyzed Trifluoromethylation of Enolsilanes

-

To an oven-dried vial, add the enol silane (B1218182) (0.2 mmol), a photoredox catalyst such as Ru(bpy)₃Cl₂ (1-2 mol%), and the CF₃ source (e.g., CF₃I).[5]

-

Add the solvent (e.g., DMF or MeCN, 2 mL) and a tertiary amine base (e.g., Et₃N, 1.5 equiv).

-

Seal the vial and place it approximately 5-10 cm from a household compact fluorescent lamp (CFL).

-

Stir the reaction at room temperature for the specified time (typically 12-24 hours).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Combine the organic layers, dry over a drying agent, and concentrate.

-

Purify the α-trifluoromethyl carbonyl compound by column chromatography.[5][8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Trifluoromethylation of allylsilanes under photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

Application Notes and Protocols for Nucleophilic Trifluoromethylation using Triethyl(trifluoromethyl)silane (TESCF3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (CF3) group is a critical strategy in modern drug design and development.[1][2] This moiety can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, increasing lipophilicity, and altering binding affinity.[1][2] Triethyl(trifluoromethyl)silane (TESCF3), a member of the R3SiCF3 reagent family, serves as an effective nucleophilic trifluoromethylating agent. Similar to its more widely studied counterpart, trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, TESCF3 provides a versatile and efficient method for the synthesis of trifluoromethylated organic compounds.[3]

These application notes provide a comprehensive overview of the use of TESCF3 for the nucleophilic trifluoromethylation of various electrophilic substrates, including aldehydes, ketones, and imines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to guide researchers in leveraging this powerful synthetic tool.

Principle of the Reaction

The nucleophilic trifluoromethylation with TESCF3 is not a direct reaction, as the silicon-carbon bond in TESCF3 is relatively stable.[4][5] The reaction requires activation by a nucleophilic initiator, typically a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), cesium fluoride (CsF), or potassium fluoride (KF).[3][4] The activator attacks the silicon atom, forming a hypervalent pentacoordinate silicate (B1173343) intermediate. This intermediate then delivers the trifluoromethyl nucleophile ("CF3-") to the electrophilic substrate. The resulting alkoxide or amide is subsequently trapped by the triethylsilyl group to form a stable silyl (B83357) ether or silylamine, which can then be hydrolyzed to the final trifluoromethylated product.

Reaction Mechanism

The generally accepted mechanism for the fluoride-initiated nucleophilic trifluoromethylation of a carbonyl compound with TESCF3 involves an anionic chain reaction.

Applications in Drug Discovery and Organic Synthesis

The introduction of a CF3 group can dramatically alter the properties of a molecule, making trifluoromethylation a valuable tool in drug discovery. The CF3 group is a strong electron-withdrawing group, which can lower the basicity of nearby functional groups, such as amines, making them less susceptible to metabolic degradation. Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of a CF3 group, which can improve its absorption and distribution characteristics.

TESCF3 is used for the trifluoromethylation of a wide range of substrates, including:

-

Aldehydes and Ketones: To produce trifluoromethylated alcohols.

-

Imines: To synthesize trifluoromethylated amines, which are important building blocks for pharmaceuticals.

-

Enones: Leading to the formation of trifluoromethylated allylic alcohols.

Quantitative Data Summary

While much of the published data focuses on TMSCF3, the following tables summarize representative yields for the nucleophilic trifluoromethylation of various substrates. The conditions are generally applicable to TESCF3, with minor optimization potentially required.

Table 1: Trifluoromethylation of Aldehydes and Ketones

| Substrate | Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | TMSCF3 | TBAF (5) | THF | 0 to RT | 1 | >95 | [6] |

| 4-Methoxybenzaldehyde | TMSCF3 | K2CO3 (10) | DMF | RT | 2 | 98 | [6] |

| Acetophenone | TMSCF3 | K2CO3 (10) | DMF | RT | 2 | 92 | [6] |

| 4-Fluoroacetophenone | TMSCF3 | TBAF (0.1) | THF | RT | 0.5 | >95 | [7] |

| trans-Chalcone | TMSCF3 | CsF (cat.) | DME | RT | 12 | 96 | [8] |

Table 2: Trifluoromethylation of Imines

| Substrate | Reagent | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Sulfonylaldimine | TMSCF3 | CsF | THF | RT | - | 45-95 | |

| N-(tert-Butylsulfinyl)imine | TMSCF3 | TBAT (1.1 equiv) | THF | -55 | 0.5-1 | 95 | |

| N-Aryl imine of hexafluoroacetone | TMSCF3 | CsF (1 equiv) | THF | RT | - | 48-84 |

Experimental Protocols

The following are detailed protocols for the nucleophilic trifluoromethylation of representative substrates. These protocols, while specifying TMSCF3, are directly adaptable for use with TESCF3.

Protocol 1: General Procedure for the Trifluoromethylation of Aldehydes using a Fluoride Catalyst

This protocol describes the trifluoromethylation of an aldehyde using TBAF as the catalyst to yield the corresponding trifluoromethylated alcohol after acidic workup.

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (TESCF3) (1.5 mmol)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add TESCF3 (1.5 mmol) to the stirred solution.

-

Add the TBAF solution (0.1 mL, 0.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, quench the reaction with 1 M HCl and stir for 30 minutes to hydrolyze the silyl ether intermediate.

-

Neutralize the mixture with saturated aqueous NaHCO3.

-

Extract the product with an organic solvent (3 x 15 mL).

-